Gly-Pro 4-methoxy-beta-naphthylamide
Overview
Description
Gly-Pro 4-methoxy-beta-naphthylamide is a dipeptidylpeptidase IV substrate . It has been used as a substrate to evaluate the dipeptidyl peptidase-4 (DPP4) enzymatic activity .
Molecular Structure Analysis
The empirical formula of Gly-Pro 4-methoxy-beta-naphthylamide is C18H21N3O3 . The molecular weight is 327.38 .Chemical Reactions Analysis
Gly-Pro 4-methoxy-beta-naphthylamide has been used as a substrate in the evaluation of the enzymatic activity of dipeptidyl peptidase-4 (DPP4) .Physical And Chemical Properties Analysis
Gly-Pro 4-methoxy-beta-naphthylamide is a powder that is soluble in ethanol at a concentration of 50 mg/mL, yielding a clear, colorless to faintly yellow solution . It should be stored at a temperature of -20°C .Scientific Research Applications
Enzyme Specificity and Binding
Gly-Pro 4-methoxy-beta-naphthylamide, a peptide substrate, plays a significant role in studying the specificity and binding characteristics of various enzymes. Polgár (1992) noted that prolyl oligopeptidase, a unique serine protease, exhibits distinct reactivity towards charged substrates, including those resembling Gly-Pro 4-methoxy-beta-naphthylamide. This enzyme shows a preference for positively charged substrates over negatively charged ones, indicating a complex interaction between the enzyme and its substrates. The research demonstrates the enzyme's unusual secondary specificity and its limited binding site, differing from other serine endopeptidases (Polgár, 1992).
Enzyme Assays and Tissue Localization
Taylor et al. (1980) explored Gly-Pro 4-methoxy-beta-naphthylamide as a substrate for a homogeneous rat brain proline endopeptidase. They developed an assay based on the fluorescent product, 4-methoxy-beta-naphthylamine, highlighting the substrate's usefulness in studying enzyme activity and localization in tissue. This assay's sensitivity makes it a valuable tool for investigating the distribution and function of specific enzymes in various tissues (Taylor et al., 1980).
Lymphocyte Enzyme Activity
Lojda (1977) utilized Gly-Pro 4-methoxy-beta-naphthylamide to study glycyl-proline naphthylamidase (Gly-Pro-Nase) in human and mini-pig lymphocytes. This enzyme's activity varies among individual lymphocytes, and its presence in specific lymphocyte subpopulations provides insights into lymphocyte differentiation and function. The study showed that Gly-Pro-Nase activity is not universally present in all lymphocytes, indicating its potential role in differentiating lymphocyte subtypes (Lojda, 1977).
Safety And Hazards
properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-16-10-13(9-12-5-2-3-6-14(12)16)20-18(23)15-7-4-8-21(15)17(22)11-19/h2-3,5-6,9-10,15H,4,7-8,11,19H2,1H3,(H,20,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZPYDQEJZWJIJ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-Pro 4-methoxy-beta-naphthylamide | |
CAS RN |
42761-76-2 | |
Record name | Gly-pro 4-methoxy-b-naphthylamidefree base | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.